molecular formula C14H20ClN3O4 B6314120 N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride CAS No. 1603-33-4

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride

Cat. No.: B6314120
CAS No.: 1603-33-4
M. Wt: 329.78 g/mol
InChI Key: SVTMPLDILDCNTL-UHFFFAOYSA-N
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Description

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is a nitrobenzamide derivative featuring a morpholine ring linked via a propyl chain to the amide nitrogen. Morpholine, a six-membered saturated heterocycle containing oxygen and nitrogen, enhances solubility and modulates electronic properties, making this compound valuable in medicinal chemistry. The hydrochloride salt improves bioavailability, a critical factor for pharmacological applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTMPLDILDCNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936268
Record name N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603-33-4
Record name Benzamide, N-(3-morpholinopropyl)-p-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Morpholin-4-yl)propyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Chlorinating Agents : Thionyl chloride is preferred due to its high reactivity and byproduct volatility. A molar ratio of 1:1.2 (acid-to-SOCl₂) ensures complete conversion.

  • Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to maintain moisture-free conditions.

  • Temperature and Time : Reactions proceed at reflux (40–60°C) for 4–6 hours, monitored by thin-layer chromatography (TLC).

Table 1: Comparative Analysis of 4-Nitrobenzoyl Chloride Synthesis

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂DCM50592
Oxalyl chlorideTHF251288

Amide Coupling with 3-Morpholinopropylamine

The amide bond between 4-nitrobenzoyl chloride and 3-morpholinopropylamine is formed under basic conditions to facilitate nucleophilic acyl substitution.

Reaction Mechanism and Parameters

  • Base Selection : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl generated during the reaction, preventing protonation of the amine.

  • Solvent Compatibility : Dichloromethane or ethyl acetate ensures solubility of both reactants.

  • Stoichiometry : A 1:1.1 molar ratio (acid chloride-to-amine) minimizes unreacted starting material.

Table 2: Amide Coupling Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
TEADCM25685
NaHCO₃Ethyl acetate30878

Challenges and Solutions

  • Side Reactions : Overheating may lead to nitro group reduction. Maintaining temperatures below 40°C mitigates this risk.

  • Purification : Crude product is washed with 5% HCl to remove excess amine, followed by brine to eliminate residual base.

Hydrochloride Salt Formation

The final step involves converting the freebase amide into its hydrochloride salt to enhance stability and solubility.

Acidification Protocol

  • HCl Source : Gaseous HCl bubbled into an ether solution of the amide or aqueous HCl added dropwise.

  • Precipitation : The salt precipitates upon cooling, with yields exceeding 90% under optimized conditions.

Table 3: Salt Formation Conditions

HCl SourceSolventTemperature (°C)Yield (%)
Gaseous HClDiethyl ether094
Aqueous HCl (1M)Ethanol2589

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities, achieving >98% purity.

  • Recrystallization : Ethanol/water mixtures (2:1) yield crystalline product with defined melting points.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of unreacted amine (δ 2.6–3.1 ppm for morpholine protons).

  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 329.78) verifies molecular weight.

Industrial Scalability Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems control stoichiometry and pH, ensuring batch-to-batch consistency .

Scientific Research Applications

Anticancer Research

One of the primary areas of investigation for N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the morpholine ring may enhance cell membrane permeability, facilitating the compound's uptake into cells .

Preliminary studies suggest that this compound may interact with specific protein kinases or other targets relevant to tumor growth and survival pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic efficacy .

Antimicrobial Properties

In addition to anticancer applications, this compound has been explored for its antimicrobial properties . Compounds with nitro groups are often associated with antimicrobial activity, making this compound a candidate for further studies in this area .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with 3-morpholinopropylamine. The reaction conditions can be optimized to achieve high yields .

The mechanism of action may involve the compound's interaction with specific molecular targets, leading to inhibition or modulation of biological pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biomolecules .

Mechanism of Action

The mechanism of action of N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural similarities among nitrobenzamide derivatives include:

  • Amine-containing side chains : Vary in substituents (e.g., morpholine, adamantane, or aromatic groups), influencing steric, electronic, and solubility properties.
Table 1: Structural Comparison
Compound Name Key Substituents Biological Activity Reference
N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide HCl Morpholinylpropyl Not explicitly reported
N-[2-(1-Adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide HCl Adamantyl, diethylaminopropyl Potent antiarrhythmic activity
BRL-32872 Dimethoxyphenyl, propyl K⁺/Ca²⁺ channel blocker
N-(2,2-Diphenylethyl)-4-nitrobenzamide Diphenylethylamine Hybrid molecule for drug dev.
N-(3-Chlorophenethyl)-4-nitrobenzamide Chlorophenethyl Bioactive hybrid molecule

Pharmacological Activity

  • Antiarrhythmic Effects :
    • Adamantane derivative () : Most active in its class, selected as a lead drug due to combined K⁺/Ca²⁺ channel blocking, reducing repolarization dispersion .
    • BRL-32872 () : Blocks K⁺/Ca²⁺ channels, suppressing early after-depolarizations, but lacks morpholine’s solubility benefits .
  • Structure-Activity Relationships (SAR): Morpholine vs. Adamantane: Morpholine’s polarity may enhance solubility but reduce membrane permeability compared to adamantane’s lipophilicity. Aromatic vs.

Biological Activity

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H19ClN3O4C_{14}H_{19}ClN_{3}O_{4}, with a molecular weight of approximately 320.77 g/mol. The compound features a morpholine ring and a nitrobenzamide moiety, which contribute to its solubility and biological activity. The hydrochloride salt form enhances its stability in aqueous environments, making it suitable for various applications in pharmacology.

The biological activity of this compound has been primarily investigated in the context of anticancer properties. Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The morpholine ring is believed to enhance cell membrane permeability, facilitating cellular uptake. Additionally, the nitro group may confer prodrug properties, allowing for targeted delivery in therapeutic applications.

Interaction with Biological Targets

Research has suggested that this compound interacts with several biological targets, including:

  • Enzymes : Potential inhibition of key enzymes involved in tumor growth.
  • Receptors : Binding affinity to various receptors associated with cancer progression.
  • Protein Kinases : Possible interaction with protein kinases relevant to survival pathways in cancer cells .

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound:

Compound NameStructureNotable Features
N-(2-Morpholin-4-yl)benzamideContains a morpholine ringPotential anti-inflammatory properties
N-(3-Aminopropyl)-4-nitrobenzamideLacks morpholine but retains nitro groupExplored for neuroprotective effects
5-(Bis(2-bromoethyl)amino)-n-[3-(morpholin-4-yl)propyl]-2-nitrobenzamideMore complex with additional bromine substituentsInvestigated for enhanced cytotoxicity

The unique combination of the morpholine structure and nitrobenzamide moiety in this compound may lead to distinct biological activities not observed in simpler analogs.

Case Studies

  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
  • Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to specific protein kinases involved in cancer signaling pathways. This binding may inhibit tumor growth and promote apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicological effects of this compound is crucial for its therapeutic application. Initial findings suggest favorable absorption characteristics due to the morpholine structure; however, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical application.

Chemical Reactions Analysis

Reduction of the Nitro Group

The aromatic nitro group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine. This reaction is pivotal for generating bioactive intermediates.

Reaction Type Conditions Products Yield/Purity References
Catalytic hydrogenationH₂ (1–3 atm), Pd/C, ethanol, 25–50°CN-(3-Morpholin-4-ylpropyl)-4-aminobenzamide~85–90% purity
Chemical reductionFe/HCl, Na₂S₂O₄, or SnCl₂ in acidic mediaAmine derivative with HCl saltModerate yield
  • The nitro-to-amine conversion enhances bioavailability and enables subsequent derivatization (e.g., acylation, sulfonation).

  • Over-reduction or side reactions (e.g., dehalogenation of impurities) are mitigated by optimizing catalyst loading and reaction time.

Hydrolysis of the Amide Bond

The amide linkage is susceptible to acidic or basic hydrolysis, yielding carboxylic acid and amine fragments.

Reaction Type Conditions Products Yield References
Acidic hydrolysis6M HCl, reflux, 6–12 hours4-Nitrobenzoic acid + 3-Morpholin-4-ylpropan-1-amine~70%
Basic hydrolysis2M NaOH, 80°C, 4–8 hoursSodium 4-nitrobenzoate + free amine~65%
  • Hydrolysis rates depend on steric hindrance from the morpholinopropyl group and electronic effects of the nitro substituent.

  • Stability in physiological pH (6–8) makes the compound suitable for prodrug designs.

Substitution Reactions

The morpholine ring and aromatic nitro group participate in nucleophilic and electrophilic substitutions.

Morpholine Ring Opening

Under strong acidic conditions (e.g., concentrated HCl), the morpholine ring undergoes protonation and cleavage:

Morpholine+HClDiethanolamine hydrochloride derivatives\text{Morpholine} + \text{HCl} \rightarrow \text{Diethanolamine hydrochloride derivatives}

  • This reaction is exploited to modify solubility or introduce functional groups.

Oxidation Reactions

The morpholine-propyl side chain is susceptible to oxidation:

Reaction Type Conditions Products References
Side-chain oxidationKMnO₄, H₂O, 60–80°CKetone or carboxylic acid derivatives
Hypohalite-mediatedNaOCl, pH <7, acetonitrile, 10–30°COxomorpholine intermediates
  • Oxidation pathways are pH-dependent, with acidic conditions favoring hypohalite-mediated transformations .

Complexation with Metal Ions

The morpholine nitrogen and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.

  • These complexes are characterized by UV-Vis and IR spectroscopy, with shifts in λmax\lambda_{\text{max}} and N–H stretching frequencies .

  • Applications include catalysis and materials science .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride, and how is purity ensured?

The compound is synthesized via a Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 3-morpholin-4-ylpropan-1-amine in dichloromethane, using triethylamine (1.2 mmol) as a base . Key steps include:

  • Reaction conditions : Stirring at room temperature for 30 minutes, followed by sequential washing with diluted HCl, Na₂CO₃, and brine to remove excess reagents .
  • Purification : Short-column chromatography using neutral Al₂O₃ yields a white solid with 90% purity (confirmed by TLC, Rf = 0.51) .
  • Characterization : ¹H/¹³C NMR (DMSO-d₆), UV-Vis (λmax = 239 nm, ε = 14,100 M⁻¹cm⁻¹), and HRMS (ESI) with mass error <1.5 ppm .

Q. Table 1: Key Synthesis Parameters

ParameterValue/ReagentReference
SolventDichloromethane
BaseTriethylamine
Purification MethodAl₂O₃ Column Chromatography
Yield90%

Q. How is the compound structurally validated in academic research?

Structural confirmation relies on:

  • NMR Analysis : Distinct peaks for the morpholine ring (δ 3.59 ppm, multiplet) and nitrobenzamide (δ 8.40–8.33 ppm, AA’BB pattern) .
  • HRMS Fragmentation : Dominant ions include m/z 150 [(4-nitrobenzylidyne)oxonium cation] and m/z 167 [4-nitrobenzamidic cation], confirming amide bond cleavage pathways .
  • X-ray Crystallography (if applicable) : While not directly reported for this compound, SHELX programs are widely used for small-molecule refinement in related nitrobenzamide derivatives .

Advanced Research Questions

Q. What mechanistic insights into fragmentation pathways are revealed by mass spectrometry?

Under ESI-MS, the compound exhibits two fragmentation pathways (Figure 1):

  • Pathway 1 : Cleavage of the amide bond generates the (4-nitrobenzylidyne)oxonium cation (m/z 150) and 3-morpholin-4-ylpropan-1-aminium (m/z 139) .
  • Pathway 2 : Loss of HCl from the morpholine-containing fragment produces a resonance-stabilized radical cation (m/z 103) via NH₃ elimination .
    Implications : These pathways highlight the nitro group’s role in stabilizing charged intermediates, critical for interpreting degradation products in pharmacokinetic studies.

Q. Figure 1: Fragmentation Pathways

Pathway 1: Amide bond cleavage → m/z 150 + m/z 139  
Pathway 2: HCl/NH₃ elimination → m/z 103  

Q. How do structural modifications influence biological activity?

  • Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like neurokinin-2 receptors (evidenced in analogs like SR 48,968) .
  • Morpholine Ring : Improves solubility and bioavailability via hydrogen bonding with biological targets .
    Contradictions : While nitro groups enhance activity, they may confer mutagenic risks, necessitating careful SAR studies in drug design .

Q. How can researchers resolve contradictions in synthetic methodologies?

  • Base Selection : uses triethylamine, while other protocols employ trimethylamine. Triethylamine’s higher steric hindrance may reduce side reactions .
  • Yield Optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility, addressing discrepancies in reported yields (e.g., 85–90% vs. 75%) .

Methodological Considerations

Q. What analytical strategies address conflicting spectral data?

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in morpholine and nitrobenzamide regions .

Q. How is stability assessed under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions, monitoring degradation via HPLC .
  • Mass Spectrometry : Track formation of m/z 150 and 103 ions as stability markers .

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